2,2,5,5-Tetramethyloxolane-3-thiol
Description
Properties
Molecular Formula |
C8H16OS |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2,2,5,5-tetramethyloxolane-3-thiol |
InChI |
InChI=1S/C8H16OS/c1-7(2)5-6(10)8(3,4)9-7/h6,10H,5H2,1-4H3 |
InChI Key |
IVGLZZQMASSRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)S)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,5,5 Tetramethyloxolane 3 Thiol
Development of De Novo Synthetic Routes to the 2,2,5,5-Tetramethyloxolane Core
The synthesis of the 2,2,5,5-tetramethyloxolane (TMO) ring system is a critical first step. TMO, also known as 2,2,5,5-tetramethyltetrahydrofuran (B83245), has gained attention as a green solvent alternative to hydrocarbons like toluene (B28343). copernicus.org Its synthesis is primarily achieved through the cyclization of a precursor diol.
Cyclization Reactions from Precursor Diols
The most prevalent and industrially viable method for synthesizing the TMO core is the acid-catalyzed intramolecular dehydration, or cyclization, of 2,5-dimethylhexane-2,5-diol (DHL). mdpi.comwikipedia.org This reaction is efficient and generates water as the only byproduct, aligning with the principles of green chemistry.
The reaction involves heating the diol in the presence of a catalyst. Various acid catalysts have been employed, with zeolites demonstrating particularly high efficacy and selectivity. For instance, heating DHL to 140 °C with an H-BEA zeolite catalyst results in the formation of TMO, which can be distilled from the reaction mixture. mdpi.com Purity of over 99% has been reported using this method. mdpi.com While zeolites are effective, simpler strong acids like sulfuric acid can also catalyze the cyclization. wikipedia.org
| Catalyst | Temperature (°C) | Yield | Reference |
|---|---|---|---|
| H-BEA Zeolite | 140 | >98% | mdpi.com |
| Sulfuric Acid | Not specified | High | wikipedia.org |
| H-beta-zeolite catalyst (CZB 150) | 110 (in Toluene) | High | maynoothuniversity.ie |
Alternative Ring-Forming Strategies
In the pursuit of more sustainable and bio-based production pathways, several alternative routes to the TMO core have been investigated. These routes often focus on the synthesis of the precursor, 2,5-dimethylhexane-2,5-diol (DHL), from renewable feedstocks.
One notable bio-based route starts from methyl levulinate, a derivative of levulinic acid which can be produced from the dehydration of C6 sugars. Methyl levulinate undergoes a triple methylation reaction using a Grignard reagent like methyl magnesium chloride to afford DHL in high yields. mdpi.com
Another chemocatalytic route begins with glucose, which is dehydrated to 5-hydroxymethylfurfural (B1680220) (HMF). HMF is then hydrogenated to 2,5-dimethylfuran (B142691). Subsequent hydrolysis of 2,5-dimethylfuran yields 2,5-hexanedione, which can be methylated to produce DHL. mdpi.com
A fully bio-based pathway has been proposed starting from isobutanol. Isobutanol can be dehydrated to isobutene and partially oxidized to isobutyraldehyde. These two compounds are then coupled to form 2,5-dimethylhexa-2,4-diene. Oxidation of the diene followed by hydrogenation yields the target DHL. mdpi.com
Strategies for Thiol Group Introduction at the C-3 Position
The introduction of a thiol group at the C-3 position of the 2,2,5,5-tetramethyloxolane ring is not a widely documented transformation. However, based on general principles of organic synthesis and the known reactivity of related compounds, several plausible strategies can be proposed. These strategies would typically involve the functionalization of a TMO precursor at the C-3 position, followed by conversion to the thiol. The existence of derivatives such as 2,2,5,5-tetramethyloxolan-3-ol (B1294788) and 2,2,5,5-tetramethyloxolane-3-carbonitrile (B2800263) suggests that functionalization at this position is feasible.
Nucleophilic Thiolation Approaches
Nucleophilic thiolation is a common method for introducing a thiol group. This approach would likely start from a TMO derivative with a good leaving group at the C-3 position.
A potential route could begin with 2,2,5,5-tetramethyloxolan-3-ol. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. Alternatively, it could be converted to a halide (e.g., bromide or chloride) using standard halogenating agents. Subsequent SN2 displacement with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, would yield the desired 2,2,5,5-tetramethyloxolane-3-thiol. libretexts.orglibretexts.org The use of thiourea is often preferred to avoid the formation of a sulfide (B99878) byproduct. libretexts.org
Another hypothetical pathway could involve the synthesis of 2,2,5,5-tetramethyloxolan-3-one. The corresponding ketone could potentially be synthesized and then subjected to a thionation reaction or a reduction-thiolation sequence to install the thiol group.
Electrophilic Sulfenylation Methods
Electrophilic sulfenylation would require the generation of a nucleophilic center (a carbanion or an organometallic species) at the C-3 position of the TMO ring. This carbanion could then react with an electrophilic sulfur source, such as elemental sulfur or a disulfide.
Research on the use of TMO as a solvent for lithiation-trapping reactions suggests that the TMO ring is stable to strong bases like s-BuLi. whiterose.ac.uk It is conceivable that direct deprotonation at the C-3 position could be achieved under specific conditions, although this is speculative and would need to overcome the challenge of regioselectivity. If successful, the resulting organolithium species could be trapped with an electrophilic sulfur reagent.
Radical Thiolation Pathways
Radical-mediated reactions offer another avenue for the C-H functionalization of saturated rings. Studies on the atmospheric chemistry of TMO have shown that hydrogen abstraction from the methylene (B1212753) (CH₂) groups at the C-3 and C-4 positions can occur upon reaction with hydroxyl radicals. copernicus.org This indicates the feasibility of generating a radical at the desired position.
A plausible synthetic strategy could involve a radical C-H thiolation. This would entail the generation of a radical at the C-3 position of TMO using a suitable radical initiator, followed by trapping with a thiolating agent.
Alternatively, a radical thiol-ene reaction could be envisioned if an unsaturated precursor, such as 2,2,5,5-tetramethyl-2,3-dihydrooxole, were available. In this scenario, the anti-Markovnikov addition of a thiol across the double bond, often initiated by light or a radical initiator, would yield the desired 3-thiol product. mdpi.com
Regioselective Functionalization Techniques
The synthesis of 2,2,5,5-Tetramethyloxolane-3-thiol necessitates precise control over the position of functional group introduction on the tetramethyloxolane skeleton. The parent compound, 2,2,5,5-Tetramethyloxolane (TMO), is a symmetrical molecule, making the C3 and C4 positions chemically equivalent. wikipedia.org Therefore, regioselectivity focuses on functionalizing one of these methylene groups over the methyl groups.
Achieving regioselectivity in the functionalization of saturated heterocycles like TMO is a significant challenge. souleresearchgroup.org Advanced synthetic methods are required to activate the C-H bond at the desired C3 position. One potential strategy involves a radical-based approach. Under specific conditions, a halogen, such as bromine, can be introduced at the C3 position via radical substitution. This brominated intermediate then serves as a versatile handle for introducing the thiol group, typically through nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis.
Another sophisticated approach is directed C-H activation. While typically requiring a directing group, which is absent in the parent TMO structure, related strategies could be envisioned using external reagents that transiently associate with the ether oxygen and direct functionalization to the adjacent C3 position. Furthermore, the functionalization can be influenced by the solvent, as solvent polarity has been shown to affect the regioselectivity in reactions involving tautomerizable heterocycles. mdpi.com
Protective Group Chemistry in the Synthesis of Thiolated Oxolanes
The thiol functional group is highly reactive, susceptible to oxidation to disulfides, and can act as a potent nucleophile. thieme-connect.dewikipedia.org Consequently, its protection is often a critical step in a multi-step synthesis to prevent unwanted side reactions.
Selection and Application of Thiol Protecting Groups
The choice of a suitable protecting group for the thiol functionality is dictated by its stability under various reaction conditions and the ease of its removal at the desired synthetic stage. thieme-connect.de In the context of synthesizing 2,2,5,5-Tetramethyloxolane-3-thiol, the protecting group must be stable during the formation of the oxolane ring or its subsequent functionalization, and then be selectively removed to unveil the thiol. Common thiol protecting groups are often thioether derivatives. thieme-connect.de
A variety of protecting groups are available, each with its own set of conditions for application and cleavage. For instance, the triphenylmethyl (Trityl, Trt) group is bulky and is typically introduced under basic conditions and removed with acid. The acetamidomethyl (Acm) group, on the other hand, is stable to a wider range of conditions and is often removed using mercury(II) or iodine. nih.gov Photoremovable groups, such as the o-nitrobenzyl (ONB) group, offer the advantage of deprotection under neutral conditions using light, which can be beneficial for sensitive substrates. americanpeptidesociety.org
Below is a table summarizing common thiol protecting groups and their removal conditions.
| Protecting Group | Abbreviation | Cleavage Conditions |
| Triphenylmethyl | Trt | Acidic conditions (e.g., TFA) |
| Acetamidomethyl | Acm | Iodine, Mercury(II) salts |
| tert-Butyl | tBu | Strong acid, Hg(OAc)2 |
| Benzyl | Bzl | Na/NH3, H2/Pd |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| p-Methoxybenzyl | Meb | Strong acid (e.g., HF, TFMSA) |
| tert-Butylthio | tButhio | Reduction with thiols or phosphines sigmaaldrich.com |
Orthogonal Deprotection Strategies
In more complex syntheses, it may be necessary to deprotect multiple functional groups at different stages. Orthogonal deprotection strategies allow for the selective removal of one protecting group in the presence of others. thieme-connect.de This is achieved by choosing protecting groups that are cleaved under mutually exclusive conditions.
For a hypothetical synthesis involving the thiol group of 2,2,5,5-Tetramethyloxolane-3-thiol and another protected functional group elsewhere in the molecule, an orthogonal pair would be essential. For example, a Trityl-protected thiol is stable to the basic conditions used to remove an Fmoc-protected amine. sigmaaldrich.comalbany.edu Similarly, an Acm-protected thiol can coexist with a Trityl-protected thiol, allowing for sequential deprotection and disulfide bond formation if needed. nih.gov The development of such strategies is crucial for the efficient synthesis of complex molecules containing multiple reactive functionalities. nih.gov
Catalytic Systems in the Synthesis of 2,2,5,5-Tetramethyloxolane-3-thiol
Catalysis offers efficient and selective pathways for key bond-forming reactions in the synthesis of 2,2,5,5-Tetramethyloxolane-3-thiol, promoting sustainability by reducing waste and energy consumption.
Homogeneous Catalysis Applications
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high selectivity and activity under mild reaction conditions. youtube.com In the context of synthesizing the target thiol, transition-metal catalyzed cross-coupling reactions are highly relevant for the formation of the carbon-sulfur bond. researchgate.net For instance, a palladium-catalyzed reaction between a C3-halogenated TMO derivative and a thiolating agent could be an effective strategy. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully performed using TMO as a solvent, highlighting the compatibility of the oxolane ring with such catalytic systems. whiterose.ac.ukyork.ac.uk Similar conditions could likely be adapted for C-S bond formation.
Copper-catalyzed reactions also represent a valuable alternative for C-S bond formation, often being more cost-effective than palladium-based systems. acs.org Furthermore, homogeneous catalysts can be employed in the hydrothiolation of an unsaturated precursor, such as a tetramethyloxolene, to introduce the thiol group. mdpi.com
| Catalyst System | Reaction Type | Potential Application |
| Pd(dba)2 / (±)-BINAP | Buchwald-Hartwig C-S Coupling | Reaction of 3-halo-TMO with a thiol equivalent whiterose.ac.ukyork.ac.uk |
| CuI / Ligand | Ullmann Condensation | Coupling of 3-halo-TMO with a thiol acs.org |
| Rhodium complexes | Hydrothiolation | Addition of H2S or a protected thiol to an unsaturated TMO precursor |
| Chiral β-hydroxy amines | Asymmetric Thiol Addition | Enantioselective synthesis of a chiral thiol precursor acs.org |
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which simplifies catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.org A key step in the synthesis of the TMO framework is the cyclodehydration of 2,5-dimethylhexane-2,5-diol, a reaction that can be efficiently catalyzed by solid acids like zeolites (e.g., H-BEA). mdpi.comresearchgate.net This approach is a cornerstone for the sustainable production of the parent oxolane.
For the introduction of the thiol group, heterogeneous catalysts can also play a role. For example, copper nanoparticles supported on titanium dioxide (CuNPs/TiO2) have been shown to catalyze the thiol-yne click reaction, which could be a viable method if an alkyne-functionalized TMO precursor is synthesized. rsc.org Such solid-supported catalysts are often robust and can be used in flow chemistry systems for continuous production. The development of heterogeneous catalysts for direct C-H functionalization of the TMO ring to introduce a thiol or a precursor functionality remains an active area of research. souleresearchgroup.org
Process Optimization and Scalability Considerations for 2,2,5,5-Tetramethyloxolane-3-thiol Production
The industrial-scale synthesis of 2,2,5,5-tetramethyloxolane-3-thiol necessitates a focus on process optimization to ensure economic viability, high yield, and purity. While specific literature on the direct synthesis of this thiol is limited, a plausible and commonly employed synthetic strategy involves a two-step process: the oxidation of 2,2,5,5-tetramethyloxolane (TMO) to its corresponding ketone, 2,2,5,5-tetramethyloxolane-3-one, followed by the thionation of the ketone to yield the desired thiol. The optimization of this theoretical pathway would be critical for its successful implementation in a production environment.
Reaction Parameter Optimization
The optimization of reaction parameters is a crucial step in developing a robust and efficient synthesis. For the proposed two-step synthesis of 2,2,5,5-tetramethyloxolane-3-thiol, each step would require individual optimization.
Step 1: Oxidation of 2,2,5,5-Tetramethyloxolane to 2,2,5,5-Tetramethyloxolane-3-one
The oxidation of the methylene group at the 3-position of the oxolane ring to a ketone is a key transformation. Various oxidizing agents could be employed, and the optimization would involve screening different reagents, catalysts, solvents, temperatures, and reaction times.
A hypothetical optimization study for this oxidation step is presented below. The selection of parameters is based on common oxidation reactions of ethers and alkanes.
Table 1: Hypothetical Optimization of the Oxidation of 2,2,5,5-Tetramethyloxolane
| Entry | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | KMnO₄ | - | Acetone/Water | 25 | 12 | 40 | 60 |
| 2 | CrO₃ | H₂SO₄ | Acetone | 0-10 | 6 | 65 | 75 |
| 3 | RuCl₃/NaIO₄ | - | Acetonitrile (B52724)/Water | 25 | 8 | 85 | 90 |
| 4 | O₂ | Co(OAc)₂ | Acetic Acid | 80 | 24 | 70 | 80 |
Step 2: Thionation of 2,2,5,5-Tetramethyloxolane-3-one to 2,2,5,5-Tetramethyloxolane-3-thiol
The conversion of the ketone intermediate to the thiol is a critical step. Thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used for this transformation. Optimization would focus on the choice of thionating agent, stoichiometry, solvent, temperature, and reaction time to maximize the yield of the thiol while minimizing the formation of byproducts. For instance, the use of Lawesson's reagent in combination with a base like triethylamine (B128534) in an inert solvent such as toluene is a common method for thionating ketones nih.gov.
A hypothetical optimization for the thionation step is outlined below.
Table 2: Hypothetical Optimization of the Thionation of 2,2,5,5-Tetramethyloxolane-3-one
| Entry | Thionating Agent | Molar Ratio (Agent:Ketone) | Solvent | Temperature (°C) | Time (h) | Yield of Thiol (%) |
| 1 | Lawesson's Reagent | 0.5:1 | Toluene | 80 | 12 | 65 |
| 2 | Lawesson's Reagent | 1:1 | Toluene | 110 | 6 | 85 |
| 3 | P₄S₁₀ | 0.25:1 | Pyridine | 100 | 8 | 70 |
| 4 | P₄S₁₀/HMDO | 0.3:1 | Xylene | 120 | 10 | 78 |
Yield and Purity Enhancement Protocols
Maximizing the yield and ensuring the high purity of the final product are paramount for industrial production. Several protocols can be implemented to achieve these goals.
Yield Enhancement:
Stoichiometry Control: Precise control over the stoichiometry of reactants, especially the thionating agent, is crucial. Using an optimal molar ratio can drive the reaction to completion and minimize the formation of unreacted starting material and byproducts.
Reaction Monitoring: Continuous monitoring of the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, preventing over-reaction and potential degradation of the product.
Work-up Procedure: The work-up procedure following the reaction is critical. For the thionation reaction, a careful aqueous work-up to remove inorganic byproducts from reagents like Lawesson's reagent or P₄S₁₀ is necessary. Extraction with a suitable organic solvent, followed by washing and drying, helps to isolate the crude product with minimal loss.
Purity Enhancement:
Crystallization: If the final product, 2,2,5,5-tetramethyloxolane-3-thiol, is a solid, recrystallization from a suitable solvent or solvent mixture would be a primary method for purification. The choice of solvent would be critical to ensure high recovery of the pure product.
Distillation: If the thiol is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective method for purification, separating it from less volatile impurities and any remaining solvent.
Chromatography: For laboratory-scale and potentially for high-purity applications, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed to separate the desired thiol from closely related impurities. While scalable, this method can be costly for large-scale production.
Washing and Extraction: Multiple washing steps of the organic extract with acidic, basic, and neutral aqueous solutions can help remove a wide range of impurities.
By systematically optimizing reaction parameters and implementing robust yield and purity enhancement protocols, the synthesis of 2,2,5,5-tetramethyloxolane-3-thiol can be made more efficient and scalable for industrial applications.
Spectroscopic and Structural Analysis of 2,2,5,5-Tetramethyloxolane-3-thiol Remains Undocumented in Publicly Available Research
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published data on the advanced spectroscopic characterization and structural elucidation of the chemical compound 2,2,5,5-Tetramethyloxolane-3-thiol. Despite extensive queries aimed at uncovering its nuclear magnetic resonance and vibrational spectroscopy profiles, no specific experimental or detailed research findings for this particular molecule could be located.
Searches for spectroscopic data, including one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR studies, did not yield any results for 2,2,5,5-Tetramethyloxolane-3-thiol. While the principles of these techniques are well-understood for structural determination of organic molecules, their application to this specific thiol has not been reported in the available literature. rsc.org Similarly, investigations into the compound's conformational dynamics using variable temperature NMR are absent from the searched scientific record.
In the realm of vibrational spectroscopy, general principles suggest where key vibrational modes for this molecule would likely appear. For instance, the infrared (IR) spectrum of a thiol typically displays a weak S-H stretching band around 2550 cm⁻¹. The C-O stretching vibration of the oxolane ring would be expected in the 1000-1300 cm⁻¹ region. In Raman spectroscopy, the C-S stretching vibration is characteristically found between 650-700 cm⁻¹. nih.govspectroscopyonline.com However, without experimental data, these remain theoretical predictions for 2,2,5,5-Tetramethyloxolane-3-thiol.
While research exists on the synthesis and characterization of various other functionalized thiol compounds and substituted oxolanes, the specific combination in 2,2,5,5-Tetramethyloxolane-3-thiol appears to be a novel area of study without published characterization data. rsc.orgnih.govresearchgate.netnih.govsioc-journal.cn Consequently, the creation of an article with detailed research findings and data tables as requested is not possible at this time. Further synthetic and analytical research would be required to produce the specific spectroscopic information needed for a comprehensive report.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,5,5 Tetramethyloxolane 3 Thiol
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 2,2,5,5-Tetramethyloxolane-3-thiol, mass spectrometry provides crucial information for both confirming its elemental composition and elucidating its molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental formula of a molecule. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.
For 2,2,5,5-Tetramethyloxolane-3-thiol, the molecular formula is C₈H₁₆OS. The expected exact mass of the molecular ion [M]⁺ can be calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and sulfur (³²S). HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, thereby confirming the elemental composition.
| Ion Formula | Calculated m/z | Hypothetical Measured m/z | Mass Difference (ppm) |
|---|---|---|---|
| [C₈H₁₆OS]⁺ | 160.0922 | 160.0925 | 1.87 |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can be used to confirm the structure of a molecule by analyzing its fragmentation pattern. When the molecular ion is subjected to energy, such as through electron impact (EI), it fragments in a predictable manner, providing a unique fingerprint for the compound. wikipedia.org
The fragmentation of 2,2,5,5-Tetramethyloxolane-3-thiol would likely proceed through several key pathways characteristic of cyclic ethers and thiols. nih.govyoutube.com Common fragmentation mechanisms include α-cleavage (cleavage of a bond adjacent to a heteroatom) and the loss of small neutral molecules. miamioh.edu
Key expected fragmentation pathways include:
Loss of a methyl group (•CH₃): A common fragmentation for molecules with gem-dimethyl groups, leading to a stable tertiary carbocation.
Cleavage of the oxolane ring: The five-membered ether ring can undergo ring-opening followed by further fragmentation. nih.govnih.gov
Loss of the thiol group (•SH) or hydrogen sulfide (B99878) (H₂S): Fragmentation involving the sulfur-containing moiety is a characteristic feature for thiols.
| m/z | Proposed Fragment Ion | Possible Origin |
|---|---|---|
| 160 | [C₈H₁₆OS]⁺ | Molecular Ion |
| 145 | [C₇H₁₃OS]⁺ | Loss of •CH₃ |
| 127 | [C₈H₁₅O]⁺ | Loss of •SH |
| 101 | [C₅H₉S]⁺ | Ring cleavage and loss of C₃H₇O• |
| 85 | [C₅H₉O]⁺ | Ring cleavage and loss of C₃H₇S• |
| 71 | [C₄H₇O]⁺ | α-cleavage adjacent to the ether oxygen. nih.gov |
| 59 | [C₂H₃S]⁺ | Further fragmentation of sulfur-containing ions. |
X-ray Crystallography for Solid-State Structural Determination
Crystal Growth and Diffraction Data Collection
To perform X-ray crystallography, a single, high-quality crystal of 2,2,5,5-Tetramethyloxolane-3-thiol is required. This would typically be achieved by slow evaporation of a solution of the compound in a suitable solvent or by slow cooling of a saturated solution. The choice of solvent is critical and would be determined through screening various options.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots contain the information needed to determine the crystal structure.
Computational and Theoretical Investigations of 2,2,5,5 Tetramethyloxolane 3 Thiol
Mechanistic Investigations of Reactions Involving 2,2,5,5-Tetramethyloxolane-3-thiol
While specific computational studies on the reaction mechanisms of 2,2,5,5-tetramethyloxolane-3-thiol are not widely available, the principles of computational chemistry allow for the theoretical investigation of its reactivity. Such studies on analogous thiol reactions provide a robust framework for understanding the potential chemical transformations of this compound. researchgate.netuq.edu.au
A critical step in understanding any chemical reaction at a molecular level is the elucidation of the transition state structure. For a hypothetical reaction, such as the synthesis of 2,2,5,5-tetramethyloxolane-3-thiol via the nucleophilic addition of a hydrosulfide (B80085) anion to 2,2,5,5-tetramethyloxolan-3-one, computational methods like Density Functional Theory (DFT) can be used to locate the transition state geometry. This involves mapping the potential energy surface to find the first-order saddle point that connects the reactants to the products.
The transition state structure would reveal key details about the reaction mechanism, such as the partial formation of the carbon-sulfur bond and the simultaneous breaking of the carbon-oxygen double bond. Computational studies on similar thiol additions to ketones and α,β-unsaturated carbonyl compounds have successfully characterized such transition states, providing insights into the factors controlling activation energies, such as steric hindrance and electronic effects. uq.edu.aunih.gov
Following the identification of a transition state, a reaction coordinate analysis is performed to confirm that the located structure correctly links the reactants and products. This is typically achieved through Intrinsic Reaction Coordinate (IRC) calculations. The IRC path traces the minimum energy pathway from the transition state downhill to both the reactants and the products, providing a dynamic visualization of the bond-forming and bond-breaking processes throughout the reaction. This analysis offers a detailed, step-by-step depiction of the geometric and electronic changes occurring along the reaction pathway. nih.gov
These calculations allow for the comparison of different potential reaction pathways, identifying the most energetically favorable route. For instance, in the formation of 2,2,5,5-tetramethyloxolane-3-thiol, different sulfur sources or catalysts could be modeled to predict their effect on the reaction rate and yield. acs.org Computational kinetics can predict rate constants, which are crucial for understanding and optimizing reaction conditions. nih.govresearchgate.netrsc.org Studies on thiol-ene reactions, for example, have used computational modeling to determine how the structure of the alkene influences reaction rates, demonstrating the predictive power of these methods. nih.govwikipedia.org
The following table outlines the type of data that would be generated from a computational study of a hypothetical reaction involving 2,2,5,5-tetramethyloxolane-3-thiol.
| Parameter | Symbol | Significance |
| Activation Energy | ΔG‡ | Determines the reaction rate; a higher value indicates a slower reaction. |
| Reaction Free Energy | ΔG | Indicates the spontaneity of the reaction; a negative value signifies a spontaneous process. |
| Rate Constant | k | Quantifies the rate of a chemical reaction. |
| Enthalpy of Reaction | ΔH | The net energy change of the reaction in terms of heat. |
Research Findings on 2,2,5,5-Tetramethyloxolane-3-thiol Remain Elusive
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research on the chemical compound 2,2,5,5-Tetramethyloxolane-3-thiol . Despite targeted searches for its chemical reactivity and transformation studies, no dedicated scholarly articles, experimental data, or detailed research findings for this particular molecule could be identified.
The focus of existing research in this chemical space is overwhelmingly on the parent compound, 2,2,5,5-Tetramethyloxolane (TMO) . TMO, a non-peroxide-forming ether, has garnered attention as a potential green solvent alternative to substances like toluene (B28343) and tetrahydrofuran (B95107). copernicus.orgwikipedia.org Studies have explored its application in various reactions, including Buchwald-Hartwig aminations and lithiation-trapping reactions. whiterose.ac.ukyork.ac.ukwhiterose.ac.uk However, this body of work does not extend to the thiol-substituted derivative requested.
While the fundamental reactivity of the thiol (sulfhydryl) group is well-documented in organic chemistry, including its propensity for oxidation to disulfides, sulfoxides, sulfones, and sulfonic acids, as well as its participation in thioetherification, acylation, and thiol-ene/thiol-yne addition reactions, these are general principles. wikipedia.orgnih.gov Applying this general knowledge to a specific, unstudied molecule like 2,2,5,5-Tetramethyloxolane-3-thiol without experimental data would be speculative and would not meet the standards of a scientifically rigorous report.
The absence of information prevents a detailed discussion and the creation of data tables for the following specific transformations outlined in the query:
Chemical Reactivity and Transformation Studies of 2,2,5,5 Tetramethyloxolane 3 Thiol
Reactions at the Thiol (Sulfhydryl) Group
Metal Complexation and Coordination Chemistry
The thiol functional group in 2,2,5,5-Tetramethyloxolane-3-thiol serves as a soft Lewis base, making it a prime candidate for coordination with soft Lewis acidic metal centers. Thiolate ligands, the deprotonated form of thiols, are known to form stable complexes with a variety of transition metals. wikipedia.org These complexes are prevalent in bioinorganic chemistry, with cysteine residues providing the thiolate functionality in many metalloenzymes. wikipedia.org
The coordination chemistry of 2,2,5,5-Tetramethyloxolane-3-thiol is influenced by the steric bulk of the four methyl groups on the oxolane ring. This steric hindrance can affect the coordination number and geometry of the resulting metal complexes. Transition metal thiolate complexes can be synthesized through several routes, including salt metathesis reactions between an alkali metal thiolate and a transition metal halide, or through redox reactions where organic disulfides oxidize low-valence metals. wikipedia.org For instance, the reaction of a thiol with a metal carbonyl complex can lead to the formation of a thiolate-bridged metal cluster.
While specific studies on the metal complexation of 2,2,5,5-Tetramethyloxolane-3-thiol are not extensively documented, the principles of thiol coordination chemistry suggest its potential to form a range of complexes. The properties of these complexes, such as their stability and catalytic activity, would be modulated by the electronic and steric properties of the tetramethyloxolane backbone. Research on thiol-functionalized polymers has demonstrated their efficacy in adsorbing heavy metal ions from aqueous solutions, highlighting the strong affinity of thiol groups for metals like lead, cadmium, and nickel. mdpi.comnih.gov
Table 1: Potential Coordination Modes of 2,2,5,5-Tetramethyloxolane-3-thiol with Metal Centers
| Coordination Mode | Description | Potential Metal Partners |
| Terminal Thiolate | The deprotonated thiol group binds to a single metal center. | Soft metals such as Cu(I), Ag(I), Au(I), Hg(II), Pb(II), Cd(II) |
| Bridging Thiolate | The thiolate group bridges two or more metal centers. | Transition metals like Fe, Co, Ni, Ru |
| Chelating Ligand | If other coordinating groups were present on the oxolane ring, it could act as a bidentate or multidentate ligand. | Various transition metals |
Reactions of the Oxolane Ring System
The oxolane ring of 2,2,5,5-Tetramethyloxolane-3-thiol is generally stable due to the presence of four methyl groups, which sterically protect the ether linkage. However, the ring can participate in several types of transformations.
Direct functionalization of the peripheral methyl groups of the tetramethyloxolane ring is challenging due to their low reactivity. However, radical abstraction of a hydrogen atom from a methyl group could initiate further functionalization. While not specific to the thiol-derivative, studies on the atmospheric chemistry of 2,2,5,5-tetramethyloxolane (TMO) have shown that reaction with hydroxyl radicals can lead to hydrogen abstraction from the methyl groups. copernicus.org In a synthetic context, the use of potent radical initiators could potentially lead to the formation of a carbon-centered radical on one of the methyl groups, which could then be trapped by various reagents to introduce new functional groups.
The oxolane ring is generally resistant to ring-opening reactions under standard conditions. Acid-catalyzed ring-opening is a common reaction for tetrahydrofurans, but the steric hindrance provided by the four methyl groups in 2,2,5,5-Tetramethyloxolane-3-thiol would likely necessitate harsh reaction conditions. The dehydration of the parent compound, 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF), can lead to the formation of alkenes such as 2,5-dimethyl-2,4-hexadiene (B125384) and 2,5-dimethyl-1,5-hexadiene. wikipedia.org
Rearrangement reactions of substituted tetrahydrofurans have been documented, often mediated by Lewis acids. For example, the rearrangement of 1,3-dioxolan-4-ones to tetrahydrofuran (B95107) products can be achieved using dimethyltitanocene followed by a trialkylaluminum reagent. nih.gov The specific conditions required for the ring-opening or rearrangement of 2,2,5,5-Tetramethyloxolane-3-thiol would depend on the nature of the reagents and the reaction conditions employed.
Hydrogen abstraction from the methylene (B1212753) groups of the oxolane ring can be a useful strategy for the functionalization of the molecule. Lithiation-trapping reactions are a powerful tool for this purpose. Research on 2,2,5,5-tetramethyloxolane (TMO) has demonstrated its utility as a solvent in lithiation-trapping reactions of N- and O-heterocycles. whiterose.ac.uk The stability of TMO in the presence of strong bases like s-BuLi allows for the deprotonation of the ring, followed by trapping with an electrophile. whiterose.ac.uk This methodology could be extended to 2,2,5,5-Tetramethyloxolane-3-thiol, potentially allowing for the introduction of functional groups at the C3 or C4 positions of the oxolane ring, adjacent to the thiol group. The success of such reactions would depend on the compatibility of the thiol group with the strong base used for deprotonation.
Stereochemical Aspects of 2,2,5,5-Tetramethyloxolane-3-thiol Reactivity
The presence of a stereocenter at the C3 position of the oxolane ring introduces the possibility of stereoselective reactions.
The synthesis of substituted tetrahydrofurans with high diastereoselectivity is an active area of research, as these motifs are found in numerous natural products. nih.govnih.gov Several methods have been developed for the diastereoselective synthesis of highly substituted tetrahydrofurans. For example, palladium-catalyzed oxidative cyclization of alkenols can proceed with high diastereoselectivity, controlled by intramolecular hydrogen bonding. nih.gov Another approach involves the reaction of γ,δ-epoxycarbanions with aldehydes, which can lead to hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. sci-hub.st
In the context of 2,2,5,5-Tetramethyloxolane-3-thiol, diastereoselective transformations could be envisioned in reactions that create a new stereocenter on the oxolane ring or on a substituent. For instance, the diastereoselective reduction of a ketone functionality introduced at the C4 position could be influenced by the stereochemistry of the existing thiol group at C3. Similarly, electrophilic addition to a double bond introduced on a side chain could be directed by the stereocenter on the ring. The steric bulk of the tetramethyl-substituted oxolane ring would play a significant role in directing the approach of reagents, thereby influencing the stereochemical outcome of the reaction.
Table 2: Summary of Potential Diastereoselective Reactions
| Reaction Type | Substrate | Potential Outcome | Controlling Factors |
| Reduction of a C4-ketone | 2,2,5,5-Tetramethyloxolane-3-thiol-4-one | Diastereomeric mixture of 2,2,5,5-Tetramethyloxolane-3-thiol-4-ols | Steric hindrance from the C3-thiol group and methyl groups, nature of the reducing agent. |
| Addition to an exocyclic double bond | 4-alkenyl-2,2,5,5-Tetramethyloxolane-3-thiol | Diastereomeric products with a new stereocenter on the side chain | Conformational preferences of the oxolane ring, steric approach control. |
| Cyclofunctionalization | An appropriately substituted precursor to the tetramethyloxolane ring | Diastereoselective formation of the 2,2,5,5-Tetramethyloxolane-3-thiol ring system | Stereoelectronic effects and allylic strain during the cyclization process. acs.org |
Enantioselective Syntheses Utilizing Chiral Auxiliaries or Catalysts
The creation of a specific stereoisomer of 2,2,5,5-tetramethyloxolane-3-thiol necessitates the use of chiral control elements during its synthesis. Chiral auxiliaries and catalysts are the primary tools employed by chemists to achieve high levels of enantioselectivity. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. In contrast, a chiral catalyst is a substance that accelerates a chemical reaction to favor the formation of one enantiomer over the other, without being consumed in the process.
Currently, a comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the enantioselective synthesis of 2,2,5,5-tetramethyloxolane-3-thiol using either chiral auxiliaries or catalysts. While stereoselective syntheses of other chiral thiols and related heterocyclic compounds have been reported, the specific application of these methods to the 2,2,5,5-tetramethyloxolane scaffold remains an unexplored area of research.
The synthesis of chiral thiol-containing 1,2-aminoalcohols has been achieved with high enantio- and diastereoselectivity through the use of Ellman N-sulfinylimines as chiral auxiliaries in samarium diiodide-mediated reductive coupling reactions. elsevierpure.com This approach, however, has not been applied to the synthesis of 2,2,5,5-tetramethyloxolane-3-thiol. Similarly, methods for the stereoselective synthesis of other complex molecules, such as trans-3-amino-2,2,4,4-tetramethylcyclobutanol, have been developed utilizing biocatalysis with ketoreductases, but these have not been adapted for the target compound of this article. nih.gov
The lack of specific research in this area presents an opportunity for future investigation. The development of an effective enantioselective synthesis for 2,2,5,5-tetramethyloxolane-3-thiol would likely involve the adaptation of existing methodologies for stereoselective thiol introduction or the development of novel catalytic systems tailored to the unique steric and electronic properties of the tetramethyloxolane ring system.
Given the absence of specific research data, a data table detailing experimental findings for the enantioselective synthesis of 2,2,5,5-tetramethyloxolane-3-thiol cannot be provided at this time.
Scientific Information on 2,2,5,5-Tetramethyloxolane-3-thiol Remains Undocumented in Publicly Available Research
Extensive searches of scientific literature and chemical databases have revealed a significant lack of information regarding the chemical compound 2,2,5,5-Tetramethyloxolane-3-thiol. Despite a thorough investigation into its potential synthesis, applications, and properties, no specific research findings, detailed experimental data, or scholarly articles focusing on this particular molecule could be located.
The parent compound, 2,2,5,5-Tetramethyloxolane (TMO), is a well-documented and researched chemical, primarily explored as a sustainable, non-peroxide-forming solvent alternative to hazardous hydrocarbon solvents like toluene (B28343). mdpi.comwhiterose.ac.ukresearchgate.netwikipedia.orgyork.ac.ukrsc.orgcopernicus.orgyork.ac.uk Its synthesis from readily available feedstocks, including via bio-based routes, has been a subject of significant academic and industrial interest. mdpi.comresearchgate.net Research has extensively covered its use in various chemical transformations, such as Buchwald-Hartwig aminations and polymerization reactions. whiterose.ac.ukyork.ac.ukresearchgate.netwhiterose.ac.ukmaynoothuniversity.ieresearchgate.net
However, the introduction of a thiol (-SH) group at the 3-position of the tetramethyloxolane ring, which would form 2,2,5,5-Tetramethyloxolane-3-thiol, does not appear to be described in the available scientific literature. Searches for functionalization or thiolation of the TMO ring at this position did not yield any specific methodologies or reported outcomes.
While there is information on other thiolated tetrahydrofuran derivatives, these compounds are structurally distinct from the requested molecule and are primarily utilized in the flavor and fragrance industry. For instance, compounds like (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol and Tetrahydro-2-methyl-3-furanthiol are known flavoring agents with characteristic meaty and sulfurous aromas. thegoodscentscompany.comnih.gov
Furthermore, general methods for the synthesis of sulfur-containing heterocycles are widely reported, but none of the examples found specifically utilize 2,2,5,5-Tetramethyloxolane-3-thiol as a precursor or building block. researchgate.netorganic-chemistry.orgopenmedicinalchemistryjournal.comnih.gov Similarly, literature on the use of thiolated polymers for applications such as hydrogel formation and cross-linking does not mention this specific compound. nih.gov
Potential Applications in Organic Synthesis and Materials Science
Sensors and Detection Technologies
The development of novel sensors is a significant area of materials science. Thiols are often used in this field due to their strong affinity for certain metal surfaces, such as gold, which allows for the creation of self-assembled monolayers (SAMs) that can be further functionalized for specific sensing applications. mdpi.commdpi.com
Chemosensors are molecules designed to bind selectively to a specific analyte, producing a measurable signal. The design of a chemosensor often involves integrating a recognition site and a signaling unit. The thiol group of 2,2,5,5-Tetramethyloxolane-3-thiol could potentially serve as an anchoring group or a recognition site for certain analytes.
Despite this potential, a comprehensive search of scientific databases yields no published studies on the development of chemosensors based on 2,2,5,5-Tetramethyloxolane-3-thiol for the detection of any specific analytes.
The functionalization of surfaces with thiols is a common strategy in the fabrication of sensors. This can involve the creation of a SAM on a gold surface, which can then be modified to create a sensor for a specific target.
There is no information available in the current scientific literature regarding the use of 2,2,5,5-Tetramethyloxolane-3-thiol for the functionalization of surfaces in sensing applications.
Advanced Analytical Methodologies for 2,2,5,5 Tetramethyloxolane 3 Thiol Characterization and Quantification in Research Matrices
Chromatographic Techniques
Chromatographic methods are paramount for the separation and quantification of 2,2,5,5-Tetramethyloxolane-3-thiol from complex mixtures. Both gas and liquid chromatography offer robust platforms for its analysis.
Gas Chromatography (GC) with Various Detectors
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile thiols. Given the expected volatility of 2,2,5,5-Tetramethyloxolane-3-thiol, GC-based methods are highly relevant. The choice of detector is critical and is dictated by the required sensitivity and selectivity.
Flame Ionization Detector (FID): While offering general-purpose detection for organic compounds, FID may lack the necessary selectivity for trace-level analysis in complex matrices. However, for relatively pure samples, it can provide reliable quantification.
Sulfur Chemiluminescence Detector (SCD): This detector provides high selectivity and sensitivity for sulfur-containing compounds, making it an excellent choice for the analysis of 2,2,5,5-Tetramethyloxolane-3-thiol, especially at low concentrations.
Mass Spectrometry (MS): Coupling GC with a mass spectrometer offers the highest level of confidence in identification through the acquisition of mass spectra. In selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits. chromforum.org For challenging matrices, derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide can improve chromatographic behavior and detection limits. nih.gov
| Parameter | Typical Condition for Analogous Thiols | Rationale/Comment |
|---|---|---|
| Column | DB-5 or similar non-polar column | Good for general-purpose separation of volatile compounds. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. nih.gov |
| Oven Program | Initial temp. 40-60°C, ramped to 250-280°C | Optimized to separate the target analyte from other matrix components. |
| Detector | SCD or MS (SIM mode) | Provides high selectivity and sensitivity for sulfur compounds. chromforum.org |
| Derivatization | Pentafluorobenzyl bromide (PFBBr) | Improves stability and chromatographic performance for reactive thiols. nih.gov |
High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or when direct analysis in aqueous matrices is preferred, HPLC is the method of choice. The polarity of 2,2,5,5-Tetramethyloxolane-3-thiol will influence the choice of stationary and mobile phases. Reversed-phase HPLC is generally suitable for thiols of moderate polarity.
UV-Vis Detection: Direct UV detection of aliphatic thiols is often challenging due to their low molar absorptivity. However, derivatization with chromophoric reagents can significantly enhance detection.
Fluorescence Detection (FLD): Pre-column derivatization with a fluorogenic reagent is a highly sensitive approach for thiol analysis. diva-portal.org Reagents such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react with thiols to form highly fluorescent derivatives. acs.org
Electrochemical Detection (ECD): ECD is an extremely sensitive and selective technique for electroactive compounds, including thiols. antecscientific.com It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.govnih.gov
| Parameter | Typical Condition for Analogous Thiols | Rationale/Comment |
|---|---|---|
| Column | C18 or Phenyl-Hexyl column | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase | Gradient of acetonitrile (B52724) or methanol (B129727) in water with 0.1% formic acid | Provides good peak shape and resolution for thiols. diva-portal.org |
| Detection | FLD (with derivatization) or ECD | Offers high sensitivity and selectivity for trace thiol analysis. diva-portal.orgnih.gov |
| Derivatization (FLD) | SBD-F, ThioGlo™ reagents | Forms highly fluorescent adducts with thiols for sensitive detection. acs.orgmerckmillipore.com |
| ECD Potential | +0.8 to +1.2 V (for oxidation) | Potential is optimized for the specific thiol and electrode material. |
Electrochemical Analysis
Electrochemical techniques offer a direct and often simple way to quantify thiols without extensive sample preparation.
Voltammetric Techniques for Thiol Oxidation
Voltammetric methods involve applying a potential to an electrode and measuring the resulting current. Thiols can be readily oxidized at various electrode surfaces, providing a basis for their quantification. The oxidation potential can also offer some degree of selectivity. The use of chemically modified electrodes can enhance sensitivity and lower the detection limits. For instance, electrodes modified with metal oxides or conductive polymers have shown improved performance for the determination of various organic molecules. nih.govnih.gov
| Technique | Electrode Material | Typical Potential Range (vs. Ag/AgCl) | Applicability for 2,2,5,5-Tetramethyloxolane-3-thiol |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon, Gold, Platinum | 0 to +1.5 V | Useful for initial characterization of redox behavior. |
| Differential Pulse Voltammetry (DPV) | Modified Carbon Paste Electrodes | +0.4 to +1.0 V | Offers higher sensitivity and better resolution than CV for quantification. nih.gov |
| Square Wave Voltammetry (SWV) | Boron-Doped Diamond | +0.5 to +1.2 V | Provides rapid analysis and low detection limits. |
Spectrophotometric and Fluorometric Assays for Thiol Detection
These methods are well-suited for the rapid quantification of total thiol content in a sample and are often used in a microplate format for high-throughput screening.
Spectrophotometric Assays: A widely used method is the Ellman's reagent assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with thiols to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. rsc.org This method is simple and robust for determining total thiol concentration. rsc.org
Fluorometric Assays: These assays employ probes that are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reaction with thiols. nih.govnih.gov This "turn-on" mechanism provides high sensitivity. nih.govnih.gov Various fluorogenic probes are available, each with different reactivity and selectivity profiles. Probes based on Michael addition or cleavage of a quenching group by the thiol are common. mit.edursc.org
| Method | Reagent | Detection Principle | Wavelength (nm) | Key Features |
|---|---|---|---|---|
| Spectrophotometry | Ellman's Reagent (DTNB) | Colorimetric | Absorbance at 412 | Simple, robust, widely used for total thiols. rsc.org |
| Fluorometry | ThioGlo™ Probes | Fluorescence turn-on | Ex/Em ~400/465 | High sensitivity and rapid reaction. merckmillipore.com |
| Fluorometry | Maleimide-based Probes | Fluorescence turn-on | Varies with fluorophore | High selectivity for thiols. mit.edu |
| Fluorometry | SBD-F | Derivatization | Ex/Em ~385/515 | Used for HPLC-FLD, stable derivatives. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
